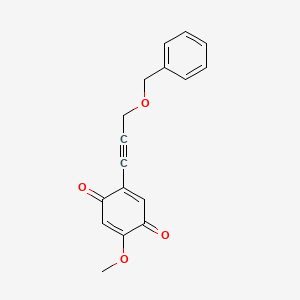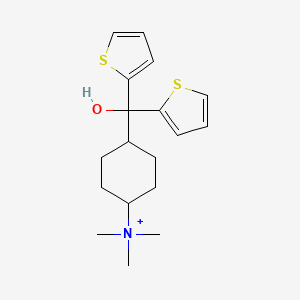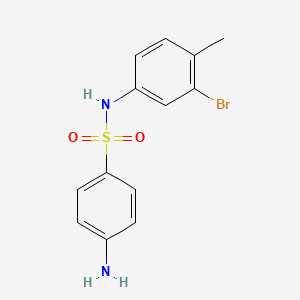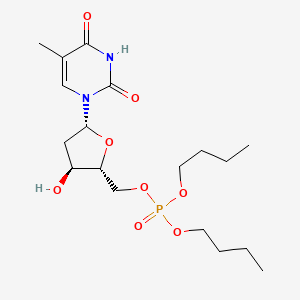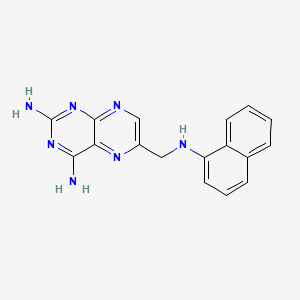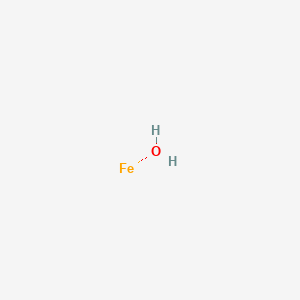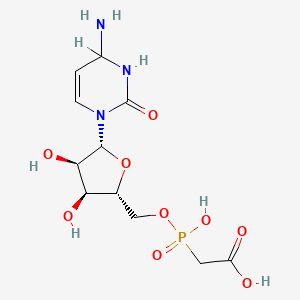
Meliatoxin A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Meliatoxin A1 typically involves the extraction from the fruit of Melia azedarach. The process includes drying the fruit, milling the seeds, and preparing aqueous extracts . The extraction can be performed using various solvents such as methanol, benzene, hexane, and acetone .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction. The large-scale extraction would involve the collection of Melia azedarach fruits, followed by drying, milling, and solvent extraction. The choice of solvent and extraction conditions would be optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Meliatoxin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol, ethanol, and acetone are frequently used in these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Meliatoxin A1 has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: this compound is used as a model compound to study the chemical behavior of limonoids. Its reactions and derivatives are explored to understand the structure-activity relationships.
Wirkmechanismus
The mechanism of action of Meliatoxin A1 involves its interaction with various molecular targets and pathways. The compound exerts its effects by disrupting the normal physiological processes of insects, leading to their death . It acts as an antifeedant, oviposition deterrent, and growth regulator. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the insect’s nervous system and hormonal balance .
Vergleich Mit ähnlichen Verbindungen
Meliatoxin A1 is unique among limonoids due to its specific structural features and biological activities. Similar compounds include Meliatoxin A2, Meliatoxin B1, and Meliatoxin B2 . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, Meliatoxin A2 has a 2-methylpropionyl group instead of the 2-methylbutanoyl group found in this compound . Meliatoxins B1 and B2 lack the epoxide ring present in A1 and A2, resulting in different biological activities .
Conclusion
This compound is a fascinating compound with diverse biological activities and significant potential in various scientific research fields Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
77196-03-3 |
|---|---|
Molekularformel |
C35H46O12 |
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
[20,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] 2-methylbutanoate |
InChI |
InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-23(39)33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-24-35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3 |
InChI-Schlüssel |
PRAMYZIXNOZDQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC5(C46C(O6)CC5C7=COC=C7)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





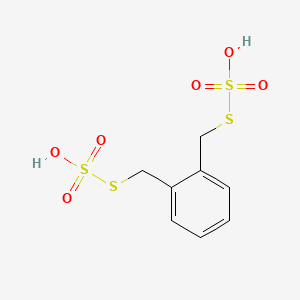

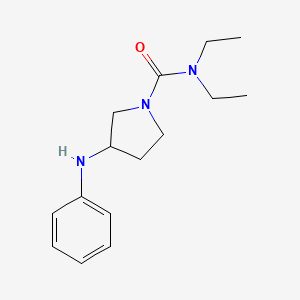
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
